![molecular formula C10H14ClF2N B1472012 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 2097950-00-8](/img/structure/B1472012.png)
1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
The compound “1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride” is likely to be an organic compound containing a fluorophenyl group and a methylpropanamine group. The presence of the hydrochloride indicates that it is a salt of the corresponding amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the fluorine atoms and the amine group could influence properties such as polarity, solubility, and stability .Scientific Research Applications
Synthesis Methods and Chemical Reactions
- The synthesis of complex molecules involving difluorophenyl and methylpropan-1-amine structures showcases innovative approaches to creating new compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride demonstrates advanced techniques in amine cyclization and acidification, resulting in high yields and showcasing the versatility of difluorophenyl compounds in synthetic chemistry (Cheng Chuan, 2011).
Structural Analysis and Material Properties
- Research on the structure and vibrational properties of compounds closely related to 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride, such as bis(1–hydroxy–2–methylpropan–2–aminium)selenate, provides insights into the molecular arrangements and interactions that could influence the physical and chemical characteristics of similar substances. The detailed quantum chemical studies offer valuable information for designing materials with specific functionalities (S. Thirunarayanan et al., 2017).
Potential Applications in Organic Electronics
- Novel difluorophenyl-functionalized compounds have been explored for use in organic light-emitting devices (OLEDs), highlighting the potential of difluorophenyl derivatives in electronic applications. The development of materials such as tris(2′,4′-difluorobiphenyl-4-yl)-amine and its dimer for hole-injecting/hole-transporting layers in OLEDs demonstrates the electronic properties that can be harnessed from such compounds (Zhanfeng Li et al., 2012).
properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-6(2)10(13)8-4-3-7(11)5-9(8)12;/h3-6,10H,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFOCBSIAQLEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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